S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE
Overview
Description
“S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE” is a synthetic compound that belongs to the class of thiocarbamoyl derivatives of amino acids. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE” typically involves the reaction of L-cysteine with a thiocarbamoylating agent such as phenylpropyl isothiocyanate. The reaction is usually carried out in an appropriate solvent like ethanol or water under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
“S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE” can undergo various chemical reactions, including:
Oxidation: The thiocarbamoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or amines.
Substitution: The thiocarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE” involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenylpropyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- S-(N-Phenylthiocarbamoyl)-L-cysteine
- S-(N-Benzylthiocarbamoyl)-L-cysteine
- S-(N-Propylthiocarbamoyl)-L-cysteine
Uniqueness
“S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE” is unique due to the presence of the 3-phenylpropyl group, which may impart distinct biological and chemical properties compared to other thiocarbamoyl derivatives. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEUXBMTQJJHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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